molecular formula C7H4FN3O2 B042428 4-Amino-2-fluoro-5-nitrobenzonitrile CAS No. 143151-03-5

4-Amino-2-fluoro-5-nitrobenzonitrile

Cat. No. B042428
M. Wt: 181.12 g/mol
InChI Key: XAHREBHCCFVAHU-UHFFFAOYSA-N
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Description

4-Amino-2-fluoro-5-nitrobenzonitrile is a chemical compound with potential applications in various fields due to its unique chemical structure. It shares characteristics with other nitrobenzonitriles, serving as a precursor in chemical syntheses and participating in various chemical reactions due to its functional groups (Wilshire, 1967).

Synthesis Analysis

The synthesis of 4-Amino-2-fluoro-5-nitrobenzonitrile and related compounds involves complex reactions, often starting from simpler benzonitriles. Methods include reactions of diazonium salts derived from nitroanilines and subsequent transformations, highlighting the intricate pathways to obtain such specific substitutions on the benzene ring (Camps, Morral, & Muñoz-Torrero, 1998).

Molecular Structure Analysis

Molecular structure analysis of similar compounds shows that the nitro and amino groups significantly affect the molecular conformation and electronic distribution. These functional groups influence the overall chemical behavior and reactivity of the molecule, providing insights into its potential chemical applications (Heine et al., 1994).

Chemical Reactions and Properties

4-Amino-2-fluoro-5-nitrobenzonitrile participates in various chemical reactions, such as nucleophilic substitutions, where the nitro group and cyano functionalities play critical roles. These reactions can lead to the formation of diverse heterocyclic compounds and are pivotal in synthesizing pharmaceuticals and other organic molecules (Křupková et al., 2013).

Physical Properties Analysis

The physical properties of 4-Amino-2-fluoro-5-nitrobenzonitrile, such as melting point, boiling point, and solubility, are determined by its molecular structure. The presence of both electron-donating (amino) and electron-withdrawing (nitro and cyano) groups affects its polarity and thus its physical characteristics. However, specific data on these properties requires further research and is not directly available from the cited studies.

Chemical Properties Analysis

The chemical properties of 4-Amino-2-fluoro-5-nitrobenzonitrile, including its reactivity towards acids, bases, and other reagents, are influenced by the electron-withdrawing and donating effects of its functional groups. These properties make it a versatile intermediate in organic synthesis, capable of undergoing various chemical transformations to produce a wide range of compounds (Chen et al., 2018).

Scientific Research Applications

  • Antiviral Prodrugs : A study by Palafox et al. (2022) found that the molecule 4-amino-3-nitrobenzonitrile, which is structurally similar to 4-Amino-2-fluoro-5-nitrobenzonitrile, has potential as an antiviral prodrug. Its base pairs can disrupt DNA/RNA helix formation, thus exhibiting antiviral properties (Palafox et al., 2022).

  • Chemical Reactions : Wilshire (1967) demonstrated that 2-Fluoro-5-nitrobenzonitrile reacts with various amines, amino acids, and NH-heteroaromatic compounds. This highlights the compound's potential for diverse chemical applications (Wilshire, 1967).

  • Chromatography and Amino Acid Detection : Watanabe and Imai (1981) found that 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole enhances high-performance liquid chromatography for sensitive detection of amino acids, including proline and hydroxyproline (Watanabe & Imai, 1981).

  • Catalysis : Kimura et al. (2012) reported that TBA(2)[WO(4)] is an effective catalyst for the chemical fixation of carbon dioxide with 2-aminobenzonitriles, producing quinazoline-2,4(1H,3H)-diones (Kimura et al., 2012).

  • Synthesis of Electron-Rich Amino[1]benzothiophenecarboxylate Esters : Bridges and Zhou (1997) demonstrated the successful synthesis of these esters, showing the utility of similar compounds in organic synthesis (Bridges & Zhou, 1997).

  • Mutagenicity Research : Josephy et al. (2018) found that cyano substitution enhances the mutagenicity of nitroanilines in the Ames test, indicating the importance of these compounds in genotoxicity studies (Josephy et al., 2018).

  • Corrosion Inhibition : Chaouiki et al. (2018) reported that PANB and APAB, related to 4-Amino-2-fluoro-5-nitrobenzonitrile, are effective corrosion inhibitors for mild steel in an acid medium (Chaouiki et al., 2018).

Safety And Hazards

When handling 4-Amino-2-fluoro-5-nitrobenzonitrile, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves5.


Future Directions

The triple-substituted 2-fluoro-5-nitrobenzonitrile is an ideal scaffold for molecular design. Each substituent has different reactivities, thus no protective group is required2. This makes it a promising compound for future research and applications in the field of chemistry.


Relevant Papers
Unfortunately, I was unable to find specific papers related to 4-Amino-2-fluoro-5-nitrobenzonitrile. However, the compound is mentioned in various product documents and safety data sheets67.


properties

IUPAC Name

4-amino-2-fluoro-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-5-2-6(10)7(11(12)13)1-4(5)3-9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHREBHCCFVAHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])N)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439555
Record name 4-AMINO-2-FLUORO-5-NITROBENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-fluoro-5-nitrobenzonitrile

CAS RN

143151-03-5
Record name 4-AMINO-2-FLUORO-5-NITROBENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

20 g (108 mmol) of 2,4-difluoro-5-nitrobenzonitrile was added to 200 ml of 25% ammonium hydroxide and the mixture was stirred for 90 min. at room temperature. The yellow precipitate was isolated by filtration and washed with water and a small amount of cold ethanol to give 18.8 g (96%) of the title compound. M.p. 197°-199° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

To a mixture of 2,4-difluoro-5-nitrobenzonitrile (2 g, 10.86 mmol, prepared as described in: [Ohmori, J.; Sakamoto, S. et. al. J. Med. Chem., 1994, 37(4), 467-475.]) in ethanol (1.25 ml) was added ammonia (6.25 mL, 10.86 mmol) at r.t. The mixture was stirred overnight. Filtered to collect the precipitate, washed w/H2O (3×). The solid was dried in vacuo for 24 hrs to afford 1.9 g of 4-amino-2-fluoro-5-nitrobenzonitrile (1.8 g, 9.44 mmol, 87% yield), which was used in the next reaction without further purification. 1H-NMR (CD3OD, 500 MHz): δ 8.55 (1H, s), 6.82 (1H, s). m/e (M+H): 182.1.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
solvent
Reaction Step One
Quantity
6.25 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Olma - 2007 - juser.fz-juelich.de
Labeling of physiologically relevant molecules with no carrier added (nca)[18F] fluoride is performed with the aim of an application of these “radiotracers” in positron emission …
Number of citations: 3 juser.fz-juelich.de

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